![molecular formula C17H9ClFN3O2S2 B2430874 7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111062-51-1](/img/no-structure.png)
7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention due to their wide range of biological activities . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a subject of interest in medicinal chemistry. For instance, quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air .Molecular Structure Analysis
The molecular structure of quinazoline derivatives plays a critical role in their biological activity. The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Quinazoline derivatives have been found to be active against various human cancer cell lines . The most potent derivative, with a nitrophenyl substituent and a rigid cyclic system -OCH 2 CH 2 - on the quinazoline ring, exhibited 100-fold higher cytotoxicity, in comparison with erlotinib .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are largely determined by their molecular structure and the nature of their substituents .Scientific Research Applications
- Quinazoline derivatives have shown promise in bladder cancer therapy. Several approved antitumor drugs, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib, belong to this class . These compounds target specific molecular pathways, making them valuable tools in personalized medicine for bladder cancer treatment.
Anticancer Potential
Mechanism of Action
The mechanism of action of quinazoline derivatives is often related to their ability to inhibit certain enzymes or receptors. For example, the quinazoline core has emerged as a favorable scaffold for the development of novel EGFR inhibitors due to increased affinity for the active site of EGFR kinase .
Future Directions
Quinazoline derivatives continue to be a promising area of research in medicinal chemistry. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers . This ongoing research could lead to the development of more effective and safer therapeutic agents.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide' involves the condensation of 2-amino-3-fluorobenzoic acid with 2-chloro-4,5-dihydro-1H-thiazole-5-carboxylic acid, followed by cyclization and oxidation to form the desired compound.", "Starting Materials": [ "2-amino-3-fluorobenzoic acid", "2-chloro-4,5-dihydro-1H-thiazole-5-carboxylic acid", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium acetate", "Acetic acid", "Sodium borohydride", "Hydrogen peroxide", "Acetonitrile", "Dimethylformamide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: 2-amino-3-fluorobenzoic acid is reacted with thionyl chloride to form 2-chloro-3-fluorobenzoic acid.", "Step 2: 2-chloro-3-fluorobenzoic acid is reacted with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 3: The diazonium salt is then reacted with sodium acetate and acetic acid to form the corresponding azo compound.", "Step 4: The azo compound is then reduced with sodium borohydride to form the corresponding amine.", "Step 5: 2-chloro-4,5-dihydro-1H-thiazole-5-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 6: The amine and acid chloride are then condensed in the presence of dimethylformamide to form the corresponding amide.", "Step 7: The amide is then cyclized in the presence of sodium hydroxide to form the thiazoloquinazoline ring.", "Step 8: The thiazoloquinazoline ring is then oxidized with hydrogen peroxide to form the desired compound, 7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide.", "Step 9: The desired compound is then purified using a combination of ethyl acetate and methanol, followed by recrystallization from water." ] } | |
CAS RN |
1111062-51-1 |
Molecular Formula |
C17H9ClFN3O2S2 |
Molecular Weight |
405.85 |
IUPAC Name |
7-chloro-N-(3-fluorophenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C17H9ClFN3O2S2/c18-8-4-5-12-11(6-8)15(23)21-14-13(26-17(25)22(12)14)16(24)20-10-3-1-2-9(19)7-10/h1-7H,(H,20,24)(H,21,23) |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



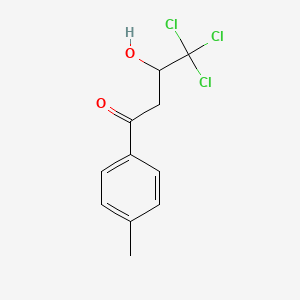
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-methylbenzamide hydrochloride](/img/structure/B2430793.png)
![1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one](/img/structure/B2430795.png)
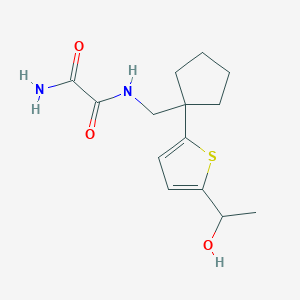
![3'-(4-Fluorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2430799.png)
![(Z)-3-(furan-2-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2430800.png)
![3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2430801.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2430802.png)

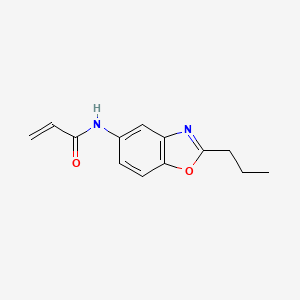
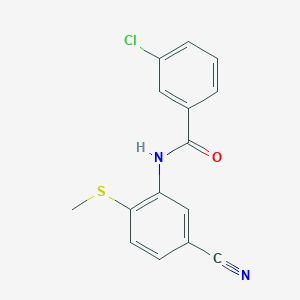
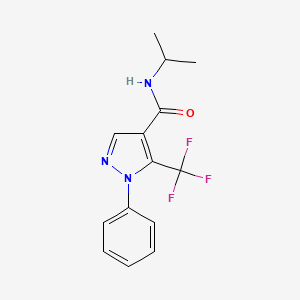
![(5-Phenyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2430808.png)